molecular formula C14H21ClN2 B5062341 N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine

N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine

Cat. No. B5062341
M. Wt: 252.78 g/mol
InChI Key: QREDUTUHUHXYAO-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is structurally similar to ketamine and phencyclidine (PCP) and has been used for scientific research purposes.

Mechanism of Action

DCK acts as an NMDA receptor antagonist, which blocks the activity of glutamate, an excitatory neurotransmitter in the brain. This results in a dissociative state, where the user experiences a sense of detachment from their surroundings and their own body.
Biochemical and Physiological Effects:
DCK has been shown to have similar effects to other dissociative anesthetics, including sedation, analgesia, and hallucinations. It can also cause nausea, vomiting, and dizziness. The long-term effects of DCK use are not well understood, and more research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

DCK has several advantages for use in lab experiments, including its ability to induce a dissociative state in animal models, which can be useful for studying the effects of anesthesia on the brain. However, its potential for abuse and lack of information on its long-term effects are limitations to its use.

Future Directions

There are several future directions for research on DCK, including investigating its potential therapeutic effects for mental health disorders and its use as an anesthetic in clinical settings. Additionally, more research is needed to determine its safety and efficacy, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of DCK involves the reaction of 3-chlorophenylacetone with methylamine and cyclohexanone, followed by reduction with sodium borohydride. The resulting product is then purified through recrystallization.

Scientific Research Applications

DCK has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects in treating depression, anxiety, and post-traumatic stress disorder (PTSD). DCK has also been used in studies investigating the mechanisms of action of other dissociative anesthetics and their effects on the brain.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-17-9-6-14(7-10-17)16-8-5-12-3-2-4-13(15)11-12/h2-4,11,14,16H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREDUTUHUHXYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine

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